An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Phenoxyphenyl)ethanone
An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Phenoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 1-(2-Phenoxyphenyl)ethanone. This document outlines detailed experimental protocols for its preparation, presents key analytical data in a structured format, and explores its relevance in the context of medicinal chemistry.
Introduction
1-(2-Phenoxyphenyl)ethanone, also known as 2-phenoxyacetophenone, is an aromatic ketone with a molecular formula of C14H12O2 and a molecular weight of 212.25 g/mol .[1] Its structure, featuring a phenoxy group at the ortho position of an acetophenone core, makes it an interesting candidate for investigation in medicinal chemistry and materials science. The phenoxy moiety can influence the electronic and steric properties of the molecule, potentially leading to unique biological activities. Derivatives of acetophenones are known to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3] This guide details two common synthetic routes to 1-(2-phenoxyphenyl)ethanone and provides a thorough summary of its characteristic analytical data.
Synthesis of 1-(2-Phenoxyphenyl)ethanone
The synthesis of 1-(2-phenoxyphenyl)ethanone can be approached through several methods. The two most prominent methods are the Ullmann condensation and the Friedel-Crafts acylation.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms an aryl ether from an aryl halide and an alcohol or phenol.[4] In the synthesis of 1-(2-phenoxyphenyl)ethanone, this involves the reaction of a 2-haloacetophenone with phenol.
Experimental Protocol: Ullmann Condensation
This protocol is adapted from general procedures for Ullmann-type reactions.[5]
Materials:
-
2'-Bromoacetophenone (1.0 equiv)
-
Phenol (1.2 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Potassium carbonate (K2CO3) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2'-bromoacetophenone, phenol, copper(I) iodide, and potassium carbonate.
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-(2-phenoxyphenyl)ethanone.
Diagram of the Ullmann Condensation Workflow:
Friedel-Crafts Acylation
Friedel-Crafts acylation involves the reaction of an aromatic compound with an acylating agent, typically an acyl halide or anhydride, in the presence of a Lewis acid catalyst.[6] For the synthesis of 1-(2-phenoxyphenyl)ethanone, diphenyl ether is acylated. However, this reaction can produce a mixture of ortho-, meta-, and para-isomers. The regioselectivity can be influenced by the choice of catalyst and reaction conditions.[7] Using a milder Lewis acid and controlling the temperature can favor the formation of the ortho-isomer.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a general procedure for Friedel-Crafts acylation and may require optimization to maximize the yield of the ortho-isomer.[8]
Materials:
-
Diphenyl ether (1.0 equiv)
-
Acetyl chloride (1.1 equiv)
-
Anhydrous aluminum chloride (AlCl3) (1.2 equiv)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere.
-
Cool the suspension in an ice bath.
-
Slowly add acetyl chloride to the stirred suspension.
-
After the addition is complete, add diphenyl ether dropwise via the dropping funnel.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice containing a small amount of concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the resulting mixture of isomers by column chromatography to isolate 1-(2-phenoxyphenyl)ethanone.
Diagram of the Friedel-Crafts Acylation Workflow:
Characterization of 1-(2-Phenoxyphenyl)ethanone
The structure and purity of the synthesized 1-(2-phenoxyphenyl)ethanone can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds. The 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Table 1: NMR Data for 1-(2-Phenoxyphenyl)ethanone
| Technique | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~2.6 | s | -COCH₃ |
| ~6.8-7.8 | m | Aromatic-H | |
| ¹³C NMR | ~30 | -COCH₃ | |
| ~118-160 | Aromatic-C | ||
| ~198 | C=O |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the NMR spectrometer used. The data presented here are approximate values based on typical spectra of related compounds.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-(2-phenoxyphenyl)ethanone is expected to show characteristic absorption bands for the carbonyl group and the aromatic rings.[9]
Table 2: IR Data for 1-(2-Phenoxyphenyl)ethanone
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |
| C=O (ketone) | Stretch | ~1680 |
| C-O-C (ether) | Asymmetric Stretch | ~1240 |
| C=C (aromatic) | Stretch | ~1600, 1490 |
| C-H (aromatic) | Stretch | ~3060 |
| C-H (methyl) | Stretch | ~2920 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 1-(2-phenoxyphenyl)ethanone, the molecular ion peak [M]+ is expected at m/z 212.
Table 3: Mass Spectrometry Data for 1-(2-Phenoxyphenyl)ethanone
| m/z | Assignment |
| 212 | [M]+ (Molecular Ion) |
| 197 | [M - CH₃]+ |
| 169 | [M - COCH₃]+ |
| 121 | [C₆H₅O-C₆H₄]+ |
| 93 | [C₆H₅O]+ |
| 77 | [C₆H₅]+ |
| 43 | [CH₃CO]+ |
Potential Biological Activity and Signaling Pathways
Derivatives of acetophenone have been reported to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][10] While specific studies on the biological activity of 1-(2-phenoxyphenyl)ethanone are limited, its structural similarity to other biologically active phenoxyacetophenones suggests it may have therapeutic potential.
One of the key signaling pathways often implicated in inflammation and cancer is the Nuclear Factor-kappa B (NF-κB) pathway. The activation of NF-κB is a critical step in the inflammatory response, and its dysregulation is associated with various chronic diseases. Some acetophenone derivatives have been shown to inhibit the NF-κB signaling pathway. A plausible mechanism of action for a bioactive 2-phenoxyacetophenone derivative could involve the inhibition of IκB kinase (IKK), which would prevent the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Diagram of a Plausible NF-κB Signaling Pathway Inhibition:
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of 1-(2-phenoxyphenyl)ethanone. The Ullmann condensation and Friedel-Crafts acylation represent viable synthetic routes to this compound, with the former potentially offering better regioselectivity. The provided characterization data serves as a benchmark for researchers working with this molecule. The exploration of its potential biological activities, particularly in the context of NF-κB signaling, opens avenues for future research in drug discovery and development. This guide aims to be a valuable resource for scientists interested in the chemistry and potential applications of 1-(2-phenoxyphenyl)ethanone.
References
- 1. 1-(2-PHENOXYPHENYL)ETHANONE | 26388-13-6 [chemicalbook.com]
- 2. signalingsystems.ucla.edu [signalingsystems.ucla.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. spectrabase.com [spectrabase.com]
- 10. CAS 32852-92-9: 1-(3-Phenoxyphenyl)ethanone | CymitQuimica [cymitquimica.com]
